molecular formula F2H5N B8769572 Ammonia dihydrofluoride

Ammonia dihydrofluoride

Cat. No.: B8769572
M. Wt: 57.044 g/mol
InChI Key: KVBCYCWRDBDGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonia dihydrofluoride, systematically known as ammonium bifluoride with the molecular formula [NH₄][HF₂], is a white, crystalline salt highly valued in industrial and materials research . It serves as a critical reagent in glass and silicate etching processes, where it reacts with silica (SiO₂) to facilitate controlled surface patterning and modification . In the field of hydrometallurgy, its role as a fluoride-ion source is exploited to enhance the leaching efficiency of valuable metals; for instance, it has been shown to significantly improve the recovery of manganese from low-grade rhodochrosite ores during ammonia leaching, providing a more effective and selective extraction pathway . The compound's mechanism in these applications often involves the formation of soluble metal-fluoride complexes or the disruption of stable oxide and silicate matrices. Researchers also utilize ammonium bifluoride as a key component in buffered oxide etchants (BOE) and as a safer, solid-phase precursor to hydrofluoric acid (HF), though it still requires stringent safety handling due to its corrosivity and ability to release HF upon contact with moisture or heat . This product is intended for research and industrial applications only and is not for personal, household, or consumer use.

Properties

Molecular Formula

F2H5N

Molecular Weight

57.044 g/mol

IUPAC Name

azane;dihydrofluoride

InChI

InChI=1S/2FH.H3N/h2*1H;1H3

InChI Key

KVBCYCWRDBDGBG-UHFFFAOYSA-N

Canonical SMILES

N.F.F

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1.1. Metal Leaching

Ammonia dihydrofluoride is utilized as an additive in the leaching processes of metals, particularly in the extraction of manganese from low-grade ores. Research indicates that the addition of ammonium hydrogen fluoride significantly enhances the leaching efficiency of manganese during ammonia leaching processes. A study demonstrated that with an optimal concentration of 8% ammonium hydrogen fluoride, manganese leaching efficiency improved under various process parameters (temperature, ammonia concentration, liquid-solid ratio, stirring rate) .

Parameter Optimal Value
Leaching Temperature30 °C
Ammonia Concentration14 mol/L
Liquid-Solid Ratio6:1
Stirring Rate400 r/min
Leaching Time1 hour

1.2. Chemical Synthesis

In chemical synthesis, ammonia dihydrofluoride serves as a fluorinating agent. Its ability to introduce fluorine into organic compounds is leveraged in the production of pharmaceuticals and agrochemicals. The compound's reactivity enables the formation of various fluorinated intermediates that are crucial for synthesizing complex molecules.

Environmental Applications

2.1. Wastewater Treatment

Ammonia dihydrofluoride plays a role in wastewater treatment processes by facilitating the removal of heavy metals through precipitation reactions. Its use can enhance the efficacy of treatments aimed at reducing metal concentrations in effluents before discharge into water bodies.

2.2. Soil Amendment

In agriculture, ammonia dihydrofluoride can be used as a soil amendment to improve nutrient availability and enhance crop yields. The compound's interaction with soil components can increase the bioavailability of essential nutrients.

3.1. Manganese Leaching Efficiency Study

A comprehensive study focused on the use of ammonium hydrogen fluoride in manganese extraction highlighted the following findings:

  • Objective: To determine the impact of ammonium hydrogen fluoride on manganese leaching efficiency.
  • Methodology: Varying concentrations of ammonium hydrogen fluoride were tested alongside different process parameters.
  • Results: The addition of 8% ammonium hydrogen fluoride resulted in a significant increase in manganese recovery compared to control experiments without the additive.

3.2. Fluorination Reactions in Organic Synthesis

Another case study examined the use of ammonia dihydrofluoride in organic synthesis:

  • Objective: To evaluate its effectiveness as a fluorinating agent.
  • Methodology: Various organic substrates were treated with ammonia dihydrofluoride under controlled conditions.
  • Results: The reactions yielded high selectivity for fluorinated products, demonstrating its utility in producing pharmaceutical intermediates.

Comparison with Similar Compounds

Key Differences :

  • Handling : NH₄HF₂’s solid form reduces inhalation risks compared to HF’s volatile liquid/gas state .
  • Efficacy : HF is preferred for deep etching in electronics due to its higher reactivity, whereas NH₄HF₂ is suited for controlled, surface-level applications .

Ammonium Dihydrofluoride vs. Ammonium Fluoride (NH₄F)

Property Ammonium Dihydrofluoride (NH₄HF₂) Ammonium Fluoride (NH₄F)
Chemical Structure Contains HF₂⁻ ions (NH₄⁺ + HF₂⁻) Simple salt (NH₄⁺ + F⁻)
Acidity in Solution Acidic (due to HF₂⁻ dissociation) Slightly acidic (F⁻ hydrolysis)
Applications Metal cleaning, HF precursor Ceramics, fluorination in synthesis
Toxicity Higher (HF release increases hazards) Moderate (primarily irritant)

Key Differences :

  • Reactivity : NH₄HF₂’s bifluoride ion makes it more reactive and corrosive than NH₄F .
  • Utility : NH₄F is preferred in applications requiring mild fluorination, while NH₄HF₂ is used where controlled HF release is necessary .

Regulatory and Environmental Considerations

Compound Regulatory Status Environmental Safeguards
NH₄HF₂ Listed under U.S. Export Administration Regulations ; OSHA-compliant Secondary containment, spill monitoring, and HF-neutralizing protocols required
HF Strictly regulated due to high toxicity; EPA reporting mandated Air scrubbers, emergency response plans for leaks
NH₄F OSHA-regulated; classified as toxic (T) Standard hazardous waste disposal protocols

Preparation Methods

Industrial-Scale Reaction Protocols

A patented large-scale synthesis described the use of a corrosion-resistant reaction tank, typically lined with polytetrafluoroethylene (PTFE), to accommodate the highly corrosive HF. The process begins with the controlled addition of liquefied NH3_3 and anhydrous HF under agitation, maintaining a molar ratio of 1:2. Key parameters include:

  • Temperature control : 90–110°C to prevent side reactions.

  • Pressure : Atmospheric pressure, with cooling systems to manage exothermic heat.

  • Reaction time : 2–24 hours, depending on batch size.

Post-reaction, the mixture is transferred to a crystallizer, where cooling to 30°C induces crystallization. Centrifugation separates the solid NH4_4HF2_2 from the mother liquor, which is recycled to subsequent batches to minimize waste. The product is then dried at 70°C for 10–12 hours, achieving a purity of 99.1–99.5%.

Table 1: Optimized Parameters for Direct Synthesis

ParameterRange
NH3_3:HF molar ratio1:2
Reaction temperature90–110°C
Crystallization time24 hours
Drying temperature70°C
Final purity99.1–99.5%

Challenges and Mitigation Strategies

The reaction’s exothermic nature necessitates precise thermal management. Overheating can lead to decomposition into NH4_4F and HF, reducing yield. Patented solutions include:

  • Incremental addition of reactants to moderate heat generation.

  • Real-time pH monitoring near the reaction endpoint to adjust stoichiometry.

Synthesis from Ammonium Fluoride and Hydrogen Fluoride

An alternative route involves the reaction of ammonium fluoride (NH4_4F) with excess HF:

NH4F+HFNH4HF2\text{NH}4\text{F} + \text{HF} \rightarrow \text{NH}4\text{HF}_2

This method is advantageous for facilities already producing NH4_4F, as it avoids handling gaseous NH3_3.

Laboratory-Scale Procedure

In a typical setup, NH4_4F is dissolved in aqueous HF (40–50% concentration) at 50–70°C. The solution is stirred for 1–2 hours, followed by evaporation under reduced pressure to precipitate NH4_4HF2_2. The crystals are washed with cold isopropanol to remove residual HF and dried under vacuum.

Table 2: Key Parameters for NH4_4F-HF Reaction

ParameterRange
HF concentration40–50%
Reaction temperature50–70°C
Evaporation pressure50–100 mbar
Yield95–98%

Scalability and Economic Considerations

While this method offers simplicity, it requires HF recycling systems to manage costs. A study demonstrated that 90% of the solvent (e.g., tetrahydrofuran) could be recovered and reused, significantly reducing operational expenses.

Crystallization and Purification Techniques

Crystallization is critical for achieving high-purity NH4_4HF2_2. Industrial processes employ cooling crystallizers with PTFE-coated cooling coils to maintain a temperature gradient of 20–30°C. The crystal size distribution is controlled by adjusting the cooling rate:

  • Slow cooling (1–2°C/hour) : Yields larger, more uniform crystals.

  • Rapid cooling (5–10°C/hour) : Produces finer crystals suitable for powder applications.

Post-crystallization, the product is centrifuged at 2,000–3,000 rpm to reduce moisture content to <1%. Further drying in convection ovens at 70°C ensures residual moisture <0.5%.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

CriteriaDirect NH3_3-HF RouteNH4_4F-HF Route
Raw material costHigh (anhydrous NH3_3)Moderate
Equipment complexityHigh (gas handling)Low
Purity99.1–99.5%98–99%
ScalabilityIndustrialLab/bench-scale
Environmental impactModerate (HF recycling)Low (closed-loop)

Q & A

Q. Q1. What are the recommended methods for synthesizing high-purity ammonia dihydrofluoride (NH₃·2HF) in laboratory settings?

To synthesize NH₃·2HF, controlled stoichiometric reactions between anhydrous ammonia (NH₃) and hydrogen fluoride (HF) under inert atmospheres are critical. Evidence from zirconyl dihydrofluoride synthesis suggests using vacuum desiccation to prevent hydrolysis and ensure purity . Reaction monitoring via pH titration and FTIR spectroscopy can verify intermediate formation (e.g., NH₄HF₂). Post-synthesis, recrystallization from anhydrous solvents (e.g., dry ethanol) minimizes hydrate formation, which alters reactivity .

Q. Q2. How can researchers characterize the crystalline structure and stability of NH₃·2HF under varying humidity conditions?

X-ray diffraction (XRD) paired with thermogravimetric analysis (TGA) is essential. For example, studies on zirconyl dihydrofluoride hydrates show that humidity-controlled XRD reveals structural transitions (e.g., from anhydrous NH₃·2HF to hydrates like NH₃·2HF·H₂O), while TGA quantifies water/HF loss at elevated temperatures . Stability assays should replicate environmental conditions (e.g., 25–60°C, 30–90% RH) to assess deliquescence or decomposition risks .

Advanced Research: Mechanistic & Analytical Challenges

Q. Q3. What experimental approaches are effective in studying the interphase chemistry of NH₃·2HF in electrochemical systems?

Controlled potentiostatic experiments with inert electrodes (e.g., Pt or carbon) can track NH₃·2HF’s redox behavior. In situ Raman spectroscopy or mass spectrometry detects volatile byproducts (e.g., NH₃, HF) during electrolysis . For interphase analysis, atomic force microscopy (AFM) or cryo-electron microscopy (cryo-EM) can resolve surface morphology changes, such as fluoride-ion migration or passivation layer formation . Comparative studies with NH₄F or NH₄HF₂ are recommended to isolate NH₃·2HF-specific mechanisms .

Q. Q4. How can computational modeling (e.g., DFT) be integrated with experimental data to predict NH₃·2HF’s reactivity in novel solvent systems?

Density functional theory (DFT) simulations of NH₃·2HF’s molecular interactions with solvents (e.g., ionic liquids) can identify stable coordination complexes or proton-transfer pathways . Validate predictions with NMR or conductivity measurements. For instance, modeling HF dissociation equilibria in aprotic solvents aligns with experimental conductivity trends, aiding solvent selection for battery electrolytes .

Data Analysis & Contradiction Resolution

Q. Q5. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°) of NH₃·2HF across studies?

Discrepancies often arise from impurities (e.g., residual HF) or measurement conditions. To address this:

Replicate experiments using high-purity precursors and inert handling (glovebox) .

Cross-validate techniques : Combine calorimetry with gas-phase mass spectrometry to confirm enthalpy of formation .

Re-analyze historical data using modern computational corrections (e.g., for outdated pressure calibration methods) .
For example, recalculating zirconyl dihydrofluoride’s thermodynamic data resolved inconsistencies caused by hydrate contamination .

Q. Q7. What protocols mitigate risks when handling NH₃·2HF in laboratory settings?

  • Use HF-resistant materials (e.g., PTFE containers) and double-glove systems (nitrile over neoprene) .
  • Implement real-time gas sensors for NH₃ and HF in workspaces .
  • Emergency protocols : Calcium gluconate gel must be accessible for dermal exposure; inhalation risks require immediate evacuation and nebulized calcium treatments .

Emerging Research Directions

Q. Q8. What gaps exist in understanding NH₃·2HF’s role in fluoride-ion battery electrolytes?

Key unknowns include:

  • Long-term stability of NH₃·2HF-based electrolytes against electrode materials.
  • Ion transport mechanisms at sub-ambient temperatures.
    Proposed methodologies:
  • Accelerated aging tests with impedance spectroscopy .
  • Neutron diffraction to map fluoride-ion mobility in solid-state systems .

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